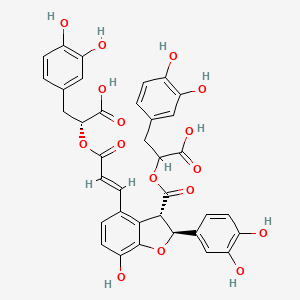
Lithospermic acid B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2S,3S)-4-((E)-3-(®-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxoprop-1-enyl)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrobenzo[b]furan-3-carbonyloxy)-3-(3,4-dihydroxyphenyl)propanoic acid is a complex organic compound with multiple hydroxyl groups and a benzo[b]furan core. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the benzo[b]furan core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of hydroxyl groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Esterification and etherification: These reactions are used to attach the various side chains to the core structure. Common reagents include carboxylic acids, alcohols, and acid chlorides.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Hepatoprotective Effects
Lithospermic acid B exhibits notable hepatoprotective properties, particularly against chemically induced liver damage. A study demonstrated that this compound significantly reduced serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) in mice subjected to carbon tetrachloride (CCl4) intoxication. The compound also diminished lipid peroxidation markers, indicating its role in mitigating oxidative stress in liver tissues .
Table 1: Effects of this compound on Hepatic Parameters
| Treatment Group | AST (U/l) | ALT (U/l) | TBRAS (µM) |
|---|---|---|---|
| Control | 66.6 | 15.58 | High |
| This compound (50 mg/kg) | Reduced | Reduced | Lowered |
| This compound (100 mg/kg) | Further Reduced | Further Reduced | Significantly Lowered |
Renoprotective Effects in Diabetic Nephropathy
This compound has been shown to possess renoprotective effects in diabetic models. In studies involving Otsuka Long-Evans-Tokushima Fatty rats, this compound treatment resulted in decreased oxidative stress and inflammation, leading to significant reductions in albuminuria and improvements in renal function markers. The compound effectively lowered blood pressure and inhibited the progression of renal damage associated with diabetes .
Table 2: Renoprotective Effects of this compound
| Parameter | Control Group | This compound (20 mg/kg) |
|---|---|---|
| Blood Pressure | High | Significantly Lowered |
| Albuminuria | Present | Markedly Suppressed |
| Lipid Peroxidation | Elevated | Significantly Reduced |
Antioxidant Activity
The antioxidant properties of this compound are well-documented, with studies indicating its ability to scavenge reactive oxygen species and reduce oxidative damage in various cellular models. This activity is particularly beneficial in conditions such as ischemia-reperfusion injury, where this compound has been shown to restore the expression of key proteins involved in renal function .
Cardiovascular Benefits
This compound has also demonstrated protective effects on the cardiovascular system. Research indicates that it can attenuate atherosclerosis and protect against myocardial ischemia-reperfusion injury. The compound's ability to improve blood circulation and alleviate blood stasis makes it a valuable candidate for cardiovascular therapies .
Clinical Implications
Given its diverse pharmacological properties, this compound holds potential for various therapeutic applications:
- Hepatoprotection : Potential use in treating liver diseases.
- Diabetes Management : Could serve as an adjunct therapy for diabetic nephropathy.
- Cardiovascular Health : May be beneficial in preventing cardiovascular diseases.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to enzymes: Inhibiting their activity by occupying the active site.
Scavenging free radicals: Acting as an antioxidant by neutralizing reactive oxygen species.
Modulating signaling pathways: Interacting with receptors or other proteins involved in cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flavonoids: Similar in having multiple hydroxyl groups and potential antioxidant activity.
Polyphenols: Known for their biological activities, including antioxidant and anti-inflammatory effects.
Uniqueness
This compound’s uniqueness lies in its specific structure, which combines a benzo[b]furan core with multiple hydroxyl groups and complex side chains. This structural complexity may confer unique biological activities and applications.
Eigenschaften
Molekularformel |
C36H30O16 |
|---|---|
Molekulargewicht |
718.6 g/mol |
IUPAC-Name |
(2R)-2-[(E)-3-[(2S,3S)-3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28?,31+,32-/m1/s1 |
InChI-Schlüssel |
SNKFFCBZYFGCQN-ARBMFGAVSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Synonyme |
salvianolic acid B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















